REACTION_CXSMILES
|
C([O:9][CH2:10][CH:11]([CH3:20])[CH2:12][O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)(=O)C1C=CC=CC=1.[OH-].[Na+].O>CO>[CH3:20][CH:11]([CH2:12][O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[CH2:10][OH:9] |f:1.2|
|
Name
|
1-Benzoyloxy-2-methyl-3-tetrahydropyranyloxypropane
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(COC1OCCCC1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfte
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and benzene (1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)COC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 254 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |